N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-propyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-propyl-3-isoxazolecarboxamide, commonly known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase enzyme. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer. MLN8054 has been extensively studied for its potential use as an anti-cancer agent.
Mécanisme D'action
MLN8054 works by binding to the ATP-binding site of the Aurora A kinase enzyme, thereby inhibiting its activity. This leads to the destabilization of the mitotic spindle and the induction of cell cycle arrest and apoptosis in cancer cells. MLN8054 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
MLN8054 has been shown to have a potent anti-cancer effect in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including drug-resistant cancer cells. MLN8054 has also been shown to induce cell cycle arrest and apoptosis in cancer cells and to inhibit the growth of cancer stem cells. In addition, MLN8054 has been shown to have a favorable pharmacokinetic profile and to be well-tolerated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MLN8054 is its potent anti-cancer effect, which makes it a promising candidate for the development of anti-cancer drugs. MLN8054 has also been shown to have a favorable pharmacokinetic profile and to be well-tolerated in preclinical studies. However, one of the limitations of MLN8054 is its complex synthesis, which may limit its use in large-scale production. In addition, further studies are needed to determine the optimal dosage and administration schedule of MLN8054 in humans.
Orientations Futures
MLN8054 has shown promising results in preclinical studies and is currently undergoing clinical trials for its potential use as an anti-cancer agent. Future research should focus on elucidating the optimal dosage and administration schedule of MLN8054 in humans and on identifying potential biomarkers of response to MLN8054. In addition, further studies are needed to determine the potential use of MLN8054 in combination with other anti-cancer agents and to explore its potential use in other diseases, such as neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of MLN8054 involves several steps, including the preparation of the key intermediate compound, 2-amino-4-(4-morpholinyl)-3-pyridinecarbonitrile. This intermediate is then subjected to a series of reactions, including cyclization, alkylation, and esterification, to yield the final product, MLN8054. The synthesis of MLN8054 has been reported in several research papers and is considered to be a challenging process due to the complexity of the molecule.
Applications De Recherche Scientifique
MLN8054 has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, colon, and prostate cancer cells. MLN8054 works by targeting the Aurora A kinase enzyme, which is overexpressed in cancer cells and plays a crucial role in cell division. By inhibiting this enzyme, MLN8054 can induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-5-propyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-2-4-14-11-15(20-24-14)17(22)19-12-13-5-3-6-18-16(13)21-7-9-23-10-8-21/h3,5-6,11H,2,4,7-10,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSRAPCSRFWTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.